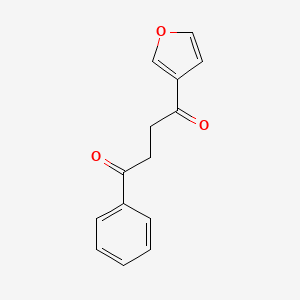![molecular formula C11H20O B12539898 5,6,6-Trimethylspiro[3.4]octan-5-ol CAS No. 820222-54-6](/img/structure/B12539898.png)
5,6,6-Trimethylspiro[3.4]octan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,6-Trimethylspiro[3.4]octan-5-ol is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro[3.4]octane core with three methyl groups and a hydroxyl group attached to the fifth carbon atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of 5,6,6-Trimethylspiro[3.4]octan-5-ol typically involves the use of Grignard reagents and cyclobutanones. The process begins with the generation of Grignard reagents based on substituted cyclobutanes. These reagents are then added to cyclobutanones to yield mono- to trimethylated spiro[3.4]octan-5-ols. The parent ketone undergoes alkylation and/or addition reactions to form the desired compound. Upon treatment with acid, the spiro[3.4]octan-5-ols rearrange to yield a single bicyclo[3.3.0]octene .
Chemical Reactions Analysis
5,6,6-Trimethylspiro[3.4]octan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
5,6,6-Trimethylspiro[3.4]octan-5-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, the compound is investigated for its potential therapeutic properties, including its effects on various biological pathways. Additionally, in industry, it is used as an intermediate in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5,6,6-Trimethylspiro[3.4]octan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism .
Comparison with Similar Compounds
5,6,6-Trimethylspiro[3.4]octan-5-ol can be compared with other spirocyclic compounds such as spiro[3.4]octan-5-one and 5,6,6-trimethylspiro[3.4]octan-5-one. While these compounds share a similar spirocyclic core, the presence of different functional groups (e.g., hydroxyl vs. ketone) imparts distinct chemical and physical properties. The unique combination of three methyl groups and a hydroxyl group in this compound makes it particularly interesting for research and industrial applications .
Properties
CAS No. |
820222-54-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
7,7,8-trimethylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-11(5-4-6-11)10(9,3)12/h12H,4-8H2,1-3H3 |
InChI Key |
CUEQSPNEOXGVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1(C)O)CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


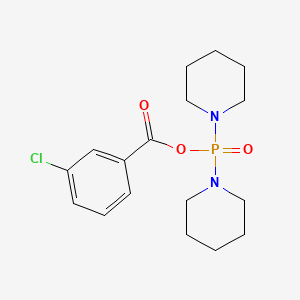
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
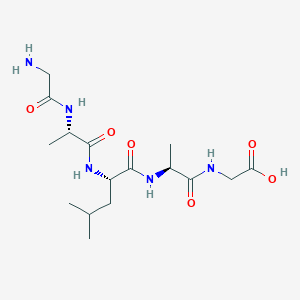

![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
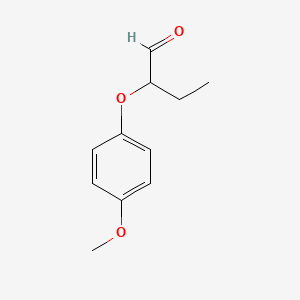
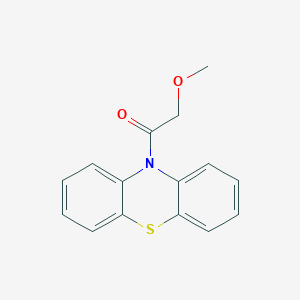
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
